molecular formula C15H12N2O B2720118 2-(4-Methylphenoxy)quinoxaline CAS No. 52598-55-7

2-(4-Methylphenoxy)quinoxaline

Cat. No. B2720118
CAS RN: 52598-55-7
M. Wt: 236.274
InChI Key: KXUZDNSGPCLHPS-UHFFFAOYSA-N
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Description

“2-(4-Methylphenoxy)quinoxaline” is a derivative of quinoxaline . Quinoxaline is a heterocyclic compound containing a benzene ring fused with a pyrazine ring .


Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . More recently, greener and more efficient methods have been developed .


Molecular Structure Analysis

The molecular formula of “2-(4-Methylphenoxy)quinoxaline” is C15H12N2O . It is a derivative of quinoxaline, which is a bicyclic compound having fused benzene and pyrazine rings .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .


Physical And Chemical Properties Analysis

The appearance of quinoxaline at room temperature is typically a colorless to pale-yellow solid. It possesses a high melting point of 26–28 °C and a boiling point of 218-220 °C. It is sparingly soluble in water but readily soluble in many organic solvents such as dichloromethane, ethanol, and acetone .

Scientific Research Applications

Safety and Hazards

Quinoxaline should be handled with care. It can cause irritation to the eyes, skin, and respiratory tract upon exposure. Therefore, adequate personal protective equipment, including gloves, eye protection, and appropriate clothing, should always be worn when handling this compound .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

2-(4-methylphenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-8-12(9-7-11)18-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUZDNSGPCLHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenoxy)quinoxaline

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